molecular formula C24H24N6O2 B5244847 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5244847
M. Wt: 428.5 g/mol
InChI Key: DJIFRMIERTYXNH-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a structurally complex organic molecule featuring a benzamide core substituted with a methoxy group at the 2-position, linked to a pyridazine ring bearing a 3,4,5-trimethylpyrazole moiety via an aniline bridge. This compound’s molecular formula is C₂₅H₂₆N₆O₂, with a molecular weight of 458.5 g/mol . Its structural motifs—methoxybenzamide, pyridazine, and trimethylpyrazole—are commonly associated with pharmacological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

Properties

IUPAC Name

2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-15-16(2)29-30(17(15)3)23-14-13-22(27-28-23)25-18-9-11-19(12-10-18)26-24(31)20-7-5-6-8-21(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIFRMIERTYXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-N-(4-{

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxy substituent in the target compound balances lipophilicity and metabolic stability, whereas 2,3-dimethoxy derivatives (e.g., ) may improve solubility but reduce passive diffusion across biological membranes.
  • Trimethoxybenzamide analogs (e.g., ) demonstrate reduced bioavailability due to steric hindrance, despite enhanced in vitro activity in enzyme assays.

Modifications to the Pyridazine-Pyrazole Scaffold

Table 2: Influence of Pyridazine-Pyrazole Modifications on Activity

Compound Name Pyridazine-Pyrazole Structure Biological Activity Reference
2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 3,4,5-Trimethylpyrazole on pyridazine Predicted enzyme inhibition (e.g., kinases, DHFR) via molecular docking
3-Phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide Propanamide linker (vs. benzamide) Confirmed antileishmanial activity via dihydrofolate reductase (DHFR) inhibition
2-Phenoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide Acetamide linker (vs. benzamide) Lower binding affinity in receptor assays compared to benzamide derivatives

Key Observations :

  • The 3,4,5-trimethylpyrazole group on pyridazine is a conserved feature across analogs, suggesting its critical role in target engagement (e.g., hydrophobic interactions) .
  • Replacing benzamide with propanamide (e.g., ) or acetamide (e.g., ) alters pharmacokinetics: propanamide derivatives show validated antiparasitic activity, while acetamide analogs exhibit reduced potency.

Comparison with Heterocyclic Analogs

Table 3: Activity of Heterocyclic Derivatives vs. Target Compound

Compound Name Core Structure Unique Features Biological Activity Reference
Target Compound Benzamide-pyridazine-pyrazole 2-Methoxy, 3,4,5-trimethylpyrazole Hypothesized kinase/DHFR inhibition
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide Oxadiazole-pyrazole Ethoxypyridine-oxadiazole hybrid Broad-spectrum antimicrobial activity
5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Tetrahydrothiazole-imidazole Fluorobenzyl and tetrahydrothiazole Enhanced neuroprotection and anti-inflammation

Key Observations :

  • The target compound’s pyridazine-pyrazole scaffold distinguishes it from oxadiazole or thiazole-based analogs, which prioritize different biological targets (e.g., antimicrobial vs. neuroprotective) .
  • Methoxy and methyl groups in the target compound may confer selectivity for eukaryotic enzymes (e.g., human kinases) over prokaryotic targets.

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